1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzyl group, an ethoxycarbonyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Addition of the Ethoxycarbonyl Group: The ethoxycarbonyl group is added via esterification.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The ethoxycarbonyl and carboxylic acid groups contribute to the compound’s solubility and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-Benzyl-1H-pyrazole-4-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its reactivity and solubility.
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid: Contains a phenyl group instead of an ethoxycarbonyl group, leading to different chemical properties.
1-Cyclohexyl-1H-pyrazole-4-carboxylic acid: The cyclohexyl group provides different steric and electronic effects compared to the benzyl group.
The unique combination of functional groups in this compound makes it distinct and valuable for various applications.
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-benzyl-4-ethoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-14(19)11-9-16(15-12(11)13(17)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,18) |
InChI Key |
FERDAGHPJVWOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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